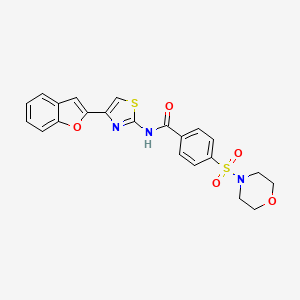
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as PTP1B inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. In addition, it has also been investigated for its potential anti-cancer properties, as N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer.
Mechanism Of Action
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. In addition, inhibition of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to increase leptin sensitivity and decrease food intake, which may contribute to its potential anti-obesity effects.
Biochemical and Physiological Effects:
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to increase leptin sensitivity and decrease food intake, which may contribute to its potential anti-obesity effects. In addition, it has been investigated for its potential anti-cancer properties, as N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer.
Advantages And Limitations For Lab Experiments
One advantage of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its high potency and selectivity for N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is its potential as a therapeutic agent for type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent, particularly in cancers that overexpress N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. In addition, further studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and other pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the condensation of 4-(benzofuran-2-yl)thiazol-2-amine with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and subsequent reaction with morpholine-4-sulfonic acid. The final product is obtained after purification by column chromatography and recrystallization.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c26-21(15-5-7-17(8-6-15)32(27,28)25-9-11-29-12-10-25)24-22-23-18(14-31-22)20-13-16-3-1-2-4-19(16)30-20/h1-8,13-14H,9-12H2,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFHNYCJOJQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
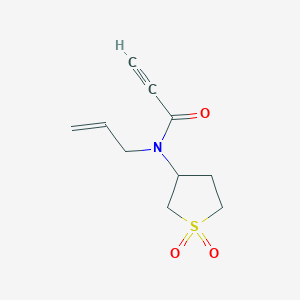

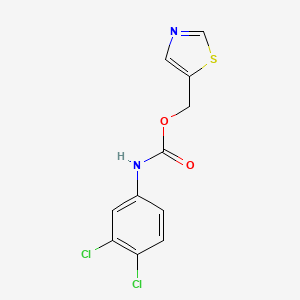
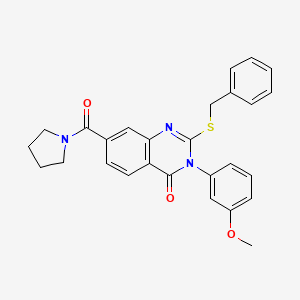
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

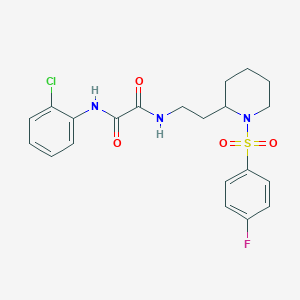
![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)
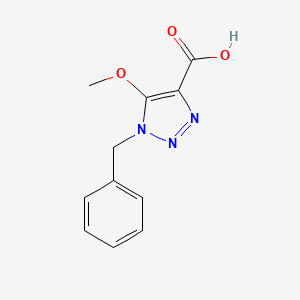
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)

